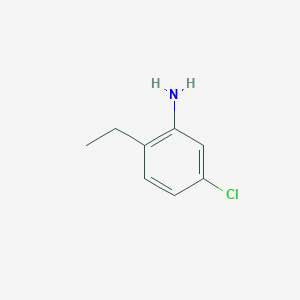![molecular formula C14H19NO4S B2632020 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid CAS No. 554426-45-8](/img/structure/B2632020.png)
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is in powder form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3- { [cyclohexyl (methyl)amino]sulfonyl}benzoic acid . The InChI code is 1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a melting point of 120-121°C . It is stored at room temperature .Applications De Recherche Scientifique
Chemical Stability and Degradation
Nitisinone, a triketone herbicide chemically related to 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, initially explored for its herbicidal properties, has found a new application in medical treatment for hepatorenal tyrosinemia. Research on its stability and degradation under various conditions reveals insights into the chemical properties and potential applications of structurally similar compounds like 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. The study demonstrates the increased stability of nitisinone in alkaline conditions and identifies its major degradation products, providing a foundation for understanding the behavior of similar chemical structures in environmental and physiological contexts (Barchańska et al., 2019).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental degradation of polyfluoroalkyl chemicals, which share chemical stability features with 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, has been extensively reviewed. This research highlights the biodegradation pathways and environmental fate of these compounds, shedding light on the potential environmental impact and degradation mechanisms of similar compounds. The study emphasizes the need for a better understanding of the environmental behavior of such chemicals to evaluate potential risks and benefits of their applications (Liu & Mejia Avendaño, 2013).
Antimicrobial Applications of Chemical Compounds
Research into the antimicrobial properties of chemical compounds, including those structurally related to 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, has identified p-Cymene as a potent antimicrobial agent. This review consolidates data on the antimicrobial activity of p-Cymene and other compounds, providing a basis for exploring the antimicrobial potential of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. The findings suggest that understanding the mechanisms of action of these compounds can lead to new applications in human healthcare and biomedical fields (Marchese et al., 2017).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
A comprehensive review of the anticarcinogenicity and toxicity of organotin(IV) complexes, including derivatives of benzoic acid, highlights the potential of these compounds in cancer treatment. The study evaluates various organotin(IV) complexes, underscoring the role of the tin atom's organic groups in their biological activity. This research opens avenues for the exploration of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid derivatives in pharmaceutical applications, particularly in developing new anticancer drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
Propriétés
IUPAC Name |
3-[cyclohexyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLSFKJFZAEIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

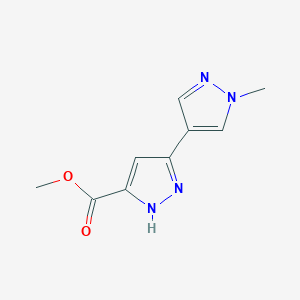
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)
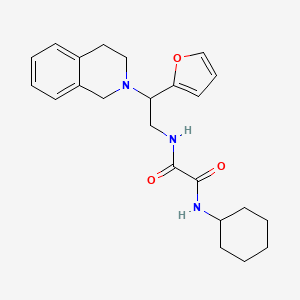
![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
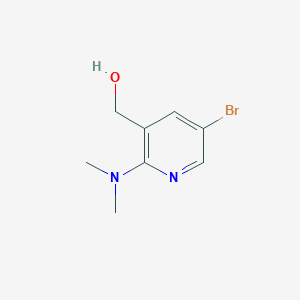
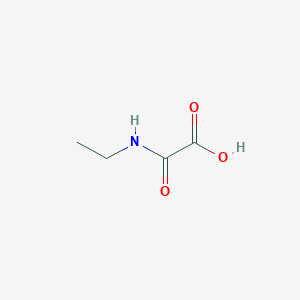
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)

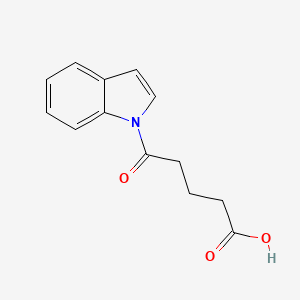
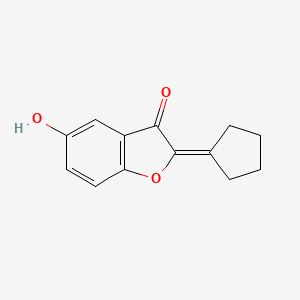
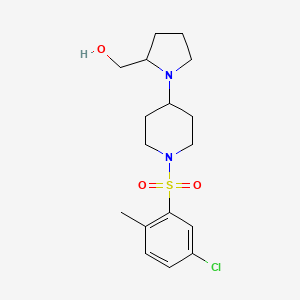
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

